molecular formula C12H15N3O3 B14356592 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate CAS No. 92565-66-7

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate

Katalognummer: B14356592
CAS-Nummer: 92565-66-7
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: NWYMACGSRZIHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate is an organic compound that features a pyridine ring, an amide linkage, and an amino ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate typically involves the reaction of pyridine-3-carboxylic acid with ethyl 3-aminobut-2-enoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring and amide linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate is unique due to its combination of a pyridine ring, amide linkage, and amino ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

92565-66-7

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

2-(pyridine-3-carbonylamino)ethyl 3-aminobut-2-enoate

InChI

InChI=1S/C12H15N3O3/c1-9(13)7-11(16)18-6-5-15-12(17)10-3-2-4-14-8-10/h2-4,7-8H,5-6,13H2,1H3,(H,15,17)

InChI-Schlüssel

NWYMACGSRZIHKA-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OCCNC(=O)C1=CN=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.